molecular formula C15H16N2O3S B2626452 2-(4-ethoxybenzamido)-N-methylthiophene-3-carboxamide CAS No. 897616-13-6

2-(4-ethoxybenzamido)-N-methylthiophene-3-carboxamide

Cat. No.: B2626452
CAS No.: 897616-13-6
M. Wt: 304.36
InChI Key: HLPXDUKXTNHBNN-UHFFFAOYSA-N
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Description

2-(4-Ethoxybenzamido)-N-methylthiophene-3-carboxamide is a synthetic thiophene carboxamide derivative intended for research and development purposes. Compounds within this structural class are of significant interest in medicinal chemistry, particularly in the investigation of novel enzyme inhibitors. Research into analogous thiophene carboxamides has highlighted their potential as potent and selective inhibitors of sphingomyelin synthase 2 (SMS2), a key enzyme in the sphingomyelin synthesis pathway . As such, this compound serves as a valuable chemical scaffold for researchers exploring therapeutic interventions for conditions linked to sphingomyelin dysregulation. This product is provided exclusively For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[(4-ethoxybenzoyl)amino]-N-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-3-20-11-6-4-10(5-7-11)13(18)17-15-12(8-9-21-15)14(19)16-2/h4-9H,3H2,1-2H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPXDUKXTNHBNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxybenzamido)-N-methylthiophene-3-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Amidation Reaction:

    Methylation: The final step involves the methylation of the amide nitrogen using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxybenzamido)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-(4-ethoxybenzamido)-N-methylthiophene-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and conductive polymers.

    Biological Studies: It can be used to study the interactions of thiophene derivatives with biological targets, providing insights into their potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(4-ethoxybenzamido)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Compound Name Core Structure Substituents Synthesis Yield Key Spectral Data (¹H NMR/¹³C NMR) Biological Activity Reference
2-(4-Ethoxybenzamido)-N-methylthiophene-3-carboxamide Thiophene-3-carboxamide - 4-Ethoxybenzamido (position 2)
- N-Methyl (position 3)
N/A N/A Hypothesized kinase inhibition
N-(2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide (4g) Benzothiazole-3-carboxamide - 4-Chlorophenyl (position 2)
- Thiazolidinone ring
70% δ 7.65 (d, J=8.5 Hz, 2H, Ar-H) Anticancer potential
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) Tetrahydrobenzo[b]thiophene - 4-Hydroxyphenyl
- Ethoxycarbonyl
22% HRMS-ESI: [M+H]⁺ 390.1370 N/A
N-(4-Methylphenyl)-2-{[(E)-4-methylphenyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (II) Tetrahydrobenzothiophene - 4-Methylphenylimino
- N-(4-Methylphenyl)
N/A δ 2.28 (s, 3H, CH₃) Antibacterial/antifungal
2-(4-Methylphenylimino)-N-(2-chlorophenyl)-5-isopropyl-4-methylthiophene-3-carboxamide Thiophene-3-carboxamide - 4-Methylphenylimino
- 2-Chlorophenyl
- Isopropyl
N/A N/A Analgesic/anti-inflammatory
H-123 (Anti-leukemic compound) Thiophene-3-carboxamide - Adamantyl group
- Trifluoromethylpyrimidine
N/A N/A Ras/Raf/MEK/ERK inhibition

Key Observations:

Core Heterocycles: Benzothiazole analogs (e.g., 4g) exhibit distinct electronic properties vs. thiophene derivatives, affecting binding to biological targets .

Synthesis Efficiency :

  • Yields for thiophene derivatives vary widely (e.g., 22% for 6o vs. 70% for 4g), suggesting that steric hindrance from the ethoxy group in the target compound might reduce reactivity .

Biological Activity :

  • Thiophene carboxamides with bulky substituents (e.g., adamantyl in H-123) show kinase inhibition, while smaller groups (e.g., methyl in II) correlate with antimicrobial activity .

Spectroscopic Trends :

  • ¹H NMR signals for aromatic protons in analogs (e.g., δ 7.65 in 4g) align with typical shifts for electron-withdrawing substituents, whereas ethoxy groups may deshield adjacent protons .

Research Findings and Implications

Antimicrobial Potential: Analogs with methyl/methoxy substituents (e.g., compound II) exhibit antibacterial activity, suggesting the target’s ethoxy group could enhance potency against Gram-negative strains .

Kinase Inhibition: Dianilinopyrimidine-thiophene hybrids (e.g., H-123) inhibit Ras/Raf/MEK/ERK pathways, implying that the target compound’s carboxamide moiety may similarly modulate kinase interactions .

Biological Activity

2-(4-ethoxybenzamido)-N-methylthiophene-3-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C13H14N2O2S\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_2\text{S}

This structure includes a thiophene ring, an ethoxy group, and an amide functional group, which are crucial for its biological activity.

Research indicates that 2-(4-ethoxybenzamido)-N-methylthiophene-3-carboxamide may interact with various biological targets, including enzymes and receptors. The presence of the ethoxybenzamido moiety suggests potential interactions that could inhibit enzyme activity or modulate receptor functions, similar to other compounds in its class.

Biological Activities

The biological activities associated with this compound include:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of pathogens.
  • Anti-inflammatory Effects : There is evidence indicating that it may reduce inflammation in cellular models.
  • Cytotoxicity : The compound has shown cytotoxic effects in various cancer cell lines, indicating potential as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine production
CytotoxicityInduction of apoptosis in cancer cells

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of 2-(4-ethoxybenzamido)-N-methylthiophene-3-carboxamide on breast cancer cell lines (MDA-MB-231). The compound was found to induce apoptosis with an IC50 value of approximately 10 µM. Mechanistic studies revealed that this effect is mediated through the activation of caspase pathways .

Future Directions

Further research is needed to elucidate the complete mechanism of action and to explore the therapeutic potential of this compound in clinical settings. Studies focusing on its pharmacokinetics, toxicity profiles, and efficacy in vivo will be essential for advancing its development as a therapeutic agent.

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